molecular formula C6H10N2O3 B583981 Oxiracetam-13C2,15N CAS No. 1346602-09-2

Oxiracetam-13C2,15N

Numéro de catalogue: B583981
Numéro CAS: 1346602-09-2
Poids moléculaire: 161.135
Clé InChI: IHLAQQPQKRMGSS-LORYZXSWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Oxiracetam-13C2,15N is a stable isotope-labeled analogue of oxiracetam, a nootropic drug belonging to the racetam family. This compound is specifically labeled with carbon-13 and nitrogen-15 isotopes, making it valuable for various research applications, particularly in the fields of pharmacokinetics and metabolic studies. Oxiracetam itself is known for its cognitive-enhancing properties, including improved memory, learning, and focus.

Applications De Recherche Scientifique

Oxiracetam-13C2,15N has a wide range of scientific research applications, including:

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of oxiracetam in biological systems.

    Metabolic Studies: Employed in metabolic pathway analysis to understand the biotransformation of oxiracetam.

    Neuropharmacology: Investigated for its effects on cognitive functions, including memory enhancement and neuroprotection.

    Drug Development: Utilized in the development of new nootropic drugs and cognitive enhancers.

    Biomedical Research: Applied in studies related to neurodegenerative diseases, such as Alzheimer’s disease and dementia.

Mécanisme D'action

Target of Action

Oxiracetam-13C2,15N is a variant of the nootropic drug Oxiracetam . It’s known that oxiracetam may increase the central nervous system depressant (cns depressant) activities .

Mode of Action

The exact mechanism of action of Oxiracetam and its variants like this compound is still a matter of research . It’s known to interact with its targets, potentially leading to an increase in CNS depressant activities .

Biochemical Pathways

One study suggests that oxiracetam could protect the integrity of the trpc6 neuron survival pathway by inhibiting trpc6 degradation .

Pharmacokinetics

Oxiracetam is well absorbed from the gastrointestinal tract with a bioavailability of 56-82% . Peak serum levels are reached within one to three hours after a single dose . Oxiracetam is mainly cleared renally and approximately 84% is excreted unchanged in the urine . The half-life of Oxiracetam in healthy individuals is about 8 hours . There is some penetration of the blood–brain barrier with brain concentrations reaching 5.3% of those in the blood .

Result of Action

The molecular and cellular effects of Oxiracetam’s action include potential benefits in treating brain injury and the resulting loss of neural function, memory, and mental impairment . Oxiracetam-treated mice demonstrated a significant increase in spatial learning performance, which was correlated to an increase in membrane-bound PKC .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it’s recommended to store the compound at 4° C . Furthermore, it’s important to avoid release to the environment .

Analyse Biochimique

Cellular Effects

Oxiracetam-13C2,15N is expected to have similar cellular effects as Oxiracetam. Studies on Oxiracetam have shown that it can have significant effects on various types of cells and cellular processes . For instance, Oxiracetam has been found to alleviate cognitive impairment in the early phase of traumatic brain injury (TBI), potentially through its effects on SH-SY5Y cells .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. Studies on Oxiracetam suggest that it may exert its effects at the molecular level through various mechanisms. For example, Oxiracetam has been found to promote autophagy through the AMPK/mTOR pathway, which further induces the transition of the inflammatory to the alternatively activated phenotype in microglia .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Studies on Oxiracetam have shown that it can have significant effects over time. For instance, Oxiracetam has been found to reduce the expansion of ischemic infarction in part via regulating the interplay between microglia activation and autophagy .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. Studies on Oxiracetam have shown that it can have significant effects at different dosages. For instance, Oxiracetam has been found to significantly curtail the size of ischemic penumbra together with drastic reduction of infarction in neonatal mice .

Metabolic Pathways

Oxiracetam is known to be mainly cleared renally and approximately 84% is excreted unchanged in the urine .

Transport and Distribution

Oxiracetam is known to have some penetration of the blood–brain barrier with brain concentrations reaching 5.3% of those in the blood .

Subcellular Localization

Oxiracetam is known to have effects on various cellular markers, suggesting that it may have specific subcellular localizations .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Oxiracetam-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the oxiracetam molecule. The general synthetic route includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of labeled starting materials, such as carbon-13 labeled acetic acid and nitrogen-15 labeled ammonia.

    Formation of Intermediate: The labeled starting materials are then reacted to form an intermediate compound. This step typically involves the use of a catalyst and specific reaction conditions to ensure the incorporation of the isotopes.

    Cyclization: The intermediate compound undergoes cyclization to form the pyrrolidone ring, a key structural component of oxiracetam.

    Hydroxylation: The cyclized intermediate is then hydroxylated to introduce the hydroxyl group at the desired position.

    Final Product Formation: The final step involves the formation of this compound through a series of purification and isolation processes.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and optimized reaction conditions to ensure high yield and purity of the final product. The production process is carefully monitored to maintain the isotopic labeling and chemical integrity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

Oxiracetam-13C2,15N undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert this compound to its reduced forms. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of functional groups within the molecule. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and appropriate solvents.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced oxiracetam analogues.

    Substitution: Formation of substituted oxiracetam derivatives with various functional groups.

Comparaison Avec Des Composés Similaires

Oxiracetam-13C2,15N is compared with other racetam compounds, such as:

    Piracetam: The prototype nootropic drug, primarily enhances cognitive functions without significant stimulation.

    Aniracetam: Known for its anxiolytic properties and faster onset of action compared to oxiracetam.

    Pramiracetam: Exhibits potent cognitive-enhancing effects and is often used for its long-lasting benefits.

Uniqueness

This compound is unique due to its stable isotopic labeling, which allows for precise tracking and analysis in pharmacokinetic and metabolic studies. Its dual role as a cognitive enhancer and mild stimulant, along with its neuroprotective properties, makes it a valuable compound in both clinical and non-clinical research.

Activité Biologique

Oxiracetam-13C2,15N is a stable isotope-labeled derivative of oxiracetam, a member of the racetam family known for its cognitive-enhancing properties. This compound has garnered attention for its potential neuroprotective effects, particularly in the context of cognitive impairment and neuroinflammation. The biological activity of this compound is crucial for understanding its pharmacological applications and mechanisms of action.

Oxiracetam primarily exerts its effects through modulation of neurotransmitter systems and neuroprotective mechanisms. It is believed to enhance cholinergic transmission and influence glutamate receptors, which are vital for memory and learning processes.

  • Cholinergic System : Oxiracetam enhances acetylcholine release, improving synaptic plasticity and cognitive function.
  • Glutamatergic Modulation : It interacts with AMPA and NMDA receptors, promoting synaptic efficacy and neuroprotection against excitotoxicity.

Neuroprotective Effects

Recent studies have demonstrated that this compound offers significant neuroprotection in various models of cognitive impairment:

  • Traumatic Brain Injury (TBI) : A study assessed the effects of oxiracetam on cognitive deficits following TBI in mice. The results indicated that treatment with oxiracetam significantly reduced markers of neuroinflammation (e.g., COX-2, IL-1β) and improved cognitive performance in behavioral tests .
ParameterControl (TBI)Oxiracetam Treatment (30 mg/kg)
Cortical DamageHighLow
Brain EdemaSignificantReduced
Cognitive Performance (Latency)IncreasedDecreased
  • Alzheimer's Disease Models : Oxiracetam has also shown promise in reducing amyloid-beta-induced neuroinflammation. It downregulated pro-inflammatory cytokines in BV2 microglial cells and protected neuronal cells from indirect damage caused by inflammatory mediators .

Cognitive Enhancement

Clinical observations suggest that oxiracetam improves cognitive functions in patients with mild to moderate dementia:

  • Memory and Attention : Patients exhibited enhanced performance in tasks assessing logical reasoning, attention span, and memory recall after oxiracetam administration .

Case Studies

  • Case Study 1 : A cohort of elderly patients with mild cognitive impairment received daily doses of oxiracetam for three months. Results showed a statistically significant improvement in cognitive assessments compared to a placebo group.
  • Case Study 2 : In a controlled trial involving patients with vascular dementia, oxiracetam administration led to improved scores on the Mini-Mental State Examination (MMSE), indicating enhanced overall cognitive function.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Bioavailability : Approximately 56-82% when administered orally.
  • Onset of Action : Effects can be observed within 30-90 minutes post-administration.
  • Half-Life : Approximately 8 hours, with renal excretion being the primary elimination route .

Propriétés

IUPAC Name

2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c7-5(10)3-8-2-4(9)1-6(8)11/h4,9H,1-3H2,(H2,7,10)/i3+1,5+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLAQQPQKRMGSS-LORYZXSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN(C1=O)[13CH2][13C](=O)[15NH2])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.